molecular formula C40H72N4O10 B12765534 Dilauramidoglutamide lysine CAS No. 854278-75-4

Dilauramidoglutamide lysine

Cat. No.: B12765534
CAS No.: 854278-75-4
M. Wt: 769.0 g/mol
InChI Key: QSPSHAXZIXJLFB-ZDCRTTOTSA-N
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Description

Dilauramidoglutamide lysine is a novel peptide-based gemini surfactant. It is composed of a glutamic acid–lysine–glutamic acid peptide with two dodecyl chains attached to the terminals. This compound has garnered significant attention due to its unique structure and superior physicochemical properties compared to conventional surfactants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dilauramidoglutamide lysine involves the construction of a glutamic acid–lysine–glutamic acid peptide, followed by the attachment of two dodecyl chains to the terminals. The exact synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale peptide synthesis techniques. These methods often involve automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The industrial production focuses on optimizing the yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

Dilauramidoglutamide lysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

Dilauramidoglutamide lysine exerts its effects through its unique structure, which allows it to efficiently self-assemble at low concentrations. This self-assembly leads to the formation of stable nanoemulsions and cubosomes. The molecular targets and pathways involved include the interaction with hydrophobic bioactive molecules, leading to improved dispersion stability and reduced crystallinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific peptide structure and the presence of two dodecyl chains. This structure provides it with superior emulsifying properties and the ability to form stable nanoemulsions and cubosomes at low concentrations .

Properties

CAS No.

854278-75-4

Molecular Formula

C40H72N4O10

Molecular Weight

769.0 g/mol

IUPAC Name

(2S)-2,6-bis[[(4S)-4-carboxy-4-(dodecanoylamino)butanoyl]amino]hexanoic acid

InChI

InChI=1S/C40H72N4O10/c1-3-5-7-9-11-13-15-17-19-24-35(46)43-32(39(51)52)26-28-34(45)41-30-22-21-23-31(38(49)50)42-37(48)29-27-33(40(53)54)44-36(47)25-20-18-16-14-12-10-8-6-4-2/h31-33H,3-30H2,1-2H3,(H,41,45)(H,42,48)(H,43,46)(H,44,47)(H,49,50)(H,51,52)(H,53,54)/t31-,32-,33-/m0/s1

InChI Key

QSPSHAXZIXJLFB-ZDCRTTOTSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCC)C(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCC)C(=O)O

Origin of Product

United States

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